2-Methylleucine

Übersicht

Beschreibung

α-Methylleucin: ist eine organische Verbindung, die zur Klasse der d-α-Aminosäuren gehört. Dies sind α-Aminosäuren, die die D-Konfiguration des α-Kohlenstoffatoms aufweisen. Die chemische Formel für α-Methylleucin lautet C7H15NO2, und es ist für seine Rolle in verschiedenen biochemischen Prozessen bekannt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von α-Methylleucin kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Verwendung von palladiumkatalysierter Methylierung und mikrofluidischer Hydrierung. Dieses Verfahren wurde zur Herstellung von radiomarkierten Versionen der Verbindung für den Einsatz in der Positronen-Emissions-Tomographie (PET) verwendet .

Industrielle Produktionsverfahren: Die industrielle Produktion von α-Methylleucin umfasst typischerweise die großtechnische chemische Synthese unter Verwendung ähnlicher katalytischer Verfahren. Die spezifischen Bedingungen, wie Temperatur, Druck und Auswahl der Lösungsmittel, werden optimiert, um Ausbeute und Reinheit zu maximieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: α-Methylleucin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: In Gegenwart von Oxidationsmitteln kann α-Methylleucin in die entsprechenden Oxoderivate umgewandelt werden.

Reduktion: Reduktionsreaktionen können verschiedene Aminosäurederivate ergeben.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Alkylhalogenide, Säurechloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von α-Methylleucin, wie z. B. Oxoderivate, reduzierte Aminosäuren und substituierte Aminosäuren .

Wissenschaftliche Forschungsanwendungen

α-Methylleucin hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird für seine Rolle bei der Proteinsynthese und den Stoffwechselwegen untersucht.

Medizin: Wird bei der Entwicklung von PET-Bildgebungssonden zur Tumordetektion eingesetzt.

Industrie: Wird zur Herstellung von speziellen Aminosäurederivaten für Pharmazeutika eingesetzt

Wirkmechanismus

Der Wirkmechanismus von α-Methylleucin beinhaltet seine Wechselwirkung mit der verzweigtkettigen Aminosäure-Aminotransferase. Dieses Enzym katalysiert den Transfer einer Aminogruppe von α-Methylleucin auf ein Akzeptormolekül und erleichtert so verschiedene Stoffwechselprozesse. Die beteiligten molekularen Ziele und Wege umfassen die Regulation des Aminosäurestoffwechsels und der Proteinsynthese .

Analyse Chemischer Reaktionen

Types of Reactions: alpha-Methylleucine undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, alpha-Methylleucine can be converted into corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amino acid derivatives.

Substitution: Substitution reactions, particularly involving the amino group, can lead to the formation of various substituted amino acids.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of alpha-Methylleucine, such as oxo derivatives, reduced amino acids, and substituted amino acids .

Wissenschaftliche Forschungsanwendungen

alpha-Methylleucine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in protein synthesis and metabolic pathways.

Medicine: Utilized in the development of PET imaging probes for tumor detection.

Industry: Employed in the production of specialized amino acid derivatives for pharmaceuticals

Wirkmechanismus

The mechanism of action of alpha-Methylleucine involves its interaction with branched-chain amino acid aminotransferase. This enzyme catalyzes the transfer of an amino group from alpha-Methylleucine to an acceptor molecule, facilitating various metabolic processes. The molecular targets and pathways involved include the regulation of amino acid metabolism and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Leucin: Eine essentielle Aminosäure mit ähnlicher Struktur, aber ohne die Methylgruppe am α-Kohlenstoff.

Isoleucin: Eine weitere verzweigtkettige Aminosäure mit einer anderen Seitenkettenstruktur.

Valin: Eine verzweigtkettige Aminosäure mit einer einfacheren Struktur im Vergleich zu α-Methylleucin.

Einzigartigkeit: α-Methylleucin ist aufgrund seiner spezifischen Konfiguration und des Vorhandenseins einer Methylgruppe am α-Kohlenstoff einzigartig. Dieser strukturelle Unterschied verleiht im Vergleich zu anderen verzweigtkettigen Aminosäuren unterschiedliche biochemische Eigenschaften und Reaktivität .

Biologische Aktivität

2-Methylleucine is a branched-chain amino acid (BCAA) that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the compound's biological activity, including its interactions with various biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, also known as 2-amino-4-methylpentanoic acid, is an isomer of leucine. Its structure consists of a central carbon atom bonded to an amino group (), a carboxyl group (), and a side chain with a methyl group attached to the second carbon. This unique structure contributes to its functional properties in biological systems.

Biological Activity

1. Antimicrobial Properties:

Research has indicated that this compound can enhance the activity of certain antibiotics. For instance, studies have shown that the presence of methyl groups in antibiotic structures can influence their efficacy against bacterial strains. Specifically, Zn(II) ions have been found to potentiate the activity of glycopeptide antibiotics like vancomycin when they interact with methylleucine groups . This suggests that this compound may play a role in enhancing antibiotic effectiveness.

2. Role in Protein Synthesis:

this compound is incorporated into proteins and peptides, influencing their structure and function. It has been observed that modifications involving methylated amino acids can affect the interaction of peptides with ribosomes, potentially altering their antimicrobial activity . For example, derivatives incorporating this compound have shown varying minimum inhibitory concentrations (MICs) against pathogenic bacteria, indicating its significance in peptide design .

3. Impact on Biofilm Formation:

The compound's influence extends to biofilm formation, a critical factor in bacterial resistance to treatment. Certain studies have highlighted how methylated amino acids can affect the lipophilicity and charge of metallodendrimers, which are being investigated as potential antimicrobial agents against biofilms formed by Staphylococcus aureus . The presence of this compound in these compounds could modulate their effectiveness in preventing biofilm development.

Case Study 1: Enhancement of Antibiotic Activity

A study conducted on the interaction between Zn(II) and glycopeptide antibiotics demonstrated that the incorporation of this compound significantly increased binding affinity towards peptidoglycan precursors in resistant bacterial strains. This enhancement was attributed to the structural modifications facilitated by the methyl group present in this compound .

Case Study 2: Structural Modifications in Antimicrobial Peptides

In another investigation focusing on antimicrobial peptides, derivatives containing this compound were synthesized and tested for their antimicrobial properties. The results indicated that these derivatives maintained significant antimicrobial activity while demonstrating improved stability compared to non-methylated counterparts . The MIC values varied based on structural modifications, emphasizing the importance of this compound in peptide design.

Table 1: Minimum Inhibitory Concentrations (MICs) of Peptide Derivatives Containing this compound

| Compound | MIC (μM) | Bacterial Strain |

|---|---|---|

| Api-137 | 0.16 | Staphylococcus aureus |

| Derivative with this compound | 5 | Staphylococcus aureus |

| Non-methylated variant | >40 | Staphylococcus aureus |

Table 2: Effects of Metal Ion Interaction on Antibiotic Efficacy

| Antibiotic | MIC (μg/mL) | Zn(II) Interaction Effect |

|---|---|---|

| Vancomycin | 1 | Increased |

| A47934 | 8 | Increased |

| Ristocetin | 32 | Negligible |

Q & A

Basic Research Questions

Q. What established methods are used to synthesize 2-Methylleucine in laboratory settings, and how can reproducibility be ensured?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) and enzymatic resolution are common approaches. SPPS requires optimized coupling conditions (e.g., HATU/DIPEA for activation) to minimize racemization. Reproducibility hinges on detailed documentation of reaction parameters (temperature, solvent purity, stoichiometry) and validation via NMR (e.g., , ) and HPLC for enantiomeric excess analysis .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight, while and NMR identify substituent patterns (e.g., methyl branching at C2). Purity is assessed via reverse-phase HPLC with UV detection (210 nm). For novel derivatives, X-ray crystallography resolves stereochemistry .

Q. How can researchers validate the incorporation of this compound into peptide sequences without side reactions?

- Methodological Answer : Use Edman degradation or LC-MS/MS to verify sequence integrity. Monitor for epimerization during synthesis via chiral HPLC or circular dichroism (CD). Control coupling times and activate carboxyl groups with non-aggressive reagents (e.g., HOBt/DIC) to reduce side reactions .

Q. What in vitro assays are suitable for assessing the metabolic stability of this compound derivatives?

- Methodological Answer : Incubate derivatives with liver microsomes or hepatocyte cultures, quantifying parent compound decay via LC-MS. Compare half-life () to unmodified leucine. Include positive controls (e.g., stable proline analogs) and validate with triplicate runs .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound incorporation into peptides?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model peptide folding energetics. Density functional theory (DFT) calculates transition-state barriers for incorporation. Validate predictions via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in reported bioactivity data for this compound-containing peptides?

- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to compare experimental variables (e.g., cell lines, assay concentrations). Use meta-regression to identify confounding factors (e.g., solvent effects, endotoxin levels). Replicate studies under standardized conditions .

Q. How do researchers design experiments to probe the role of this compound in non-ribosomal peptide synthetase (NRPS) systems?

- Methodological Answer : Employ isotopic labeling (-methyl) to track substrate channeling in NRPS modules. Use site-directed mutagenesis on adenylation domains to assess substrate specificity. Validate via kinetic assays (e.g., ATP-PPi exchange) .

Q. What statistical approaches are appropriate for analyzing structure-activity relationship (SAR) data of this compound analogs?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate steric/electronic parameters (logP, polar surface area) with bioactivity. Use bootstrapping to assess model robustness and cross-validation to avoid overfitting .

Q. How can cryo-EM elucidate the conformational effects of this compound in membrane-bound peptide transporters?

- Methodological Answer : Reconstitute transporters into lipid nanodiscs and collect datasets at ≤2.5 Å resolution. Use iterative helical reconstruction to resolve methyl group interactions with lipid bilayers. Validate with mutagenesis (e.g., alanine scanning) .

Q. What protocols ensure ethical reproducibility when using this compound in animal studies?

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSWQPLPYROOBG-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@](C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105743-53-1 | |

| Record name | alpha-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105743531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04063 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .ALPHA.-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83ASW57LTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

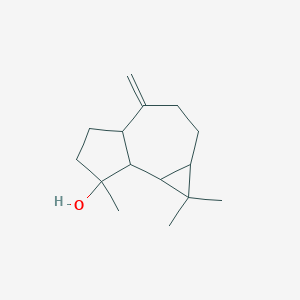

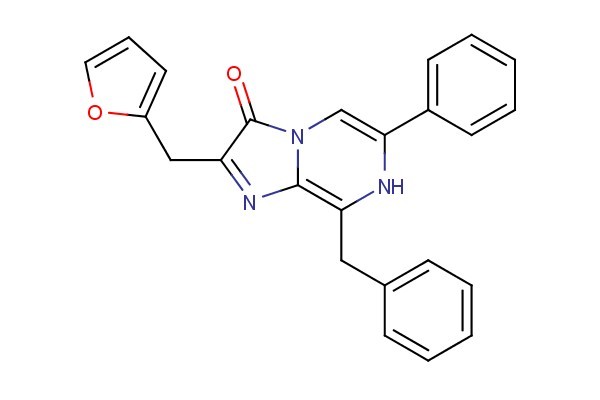

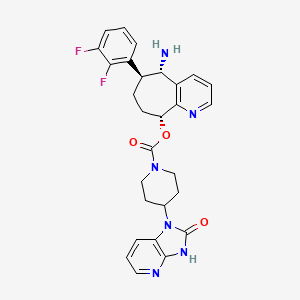

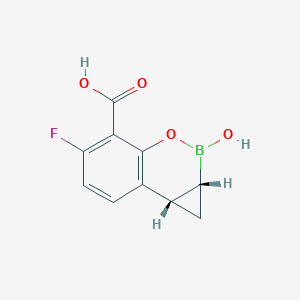

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.